molecular formula C10H8ClN3 B1455245 4-(3-Chlorophenyl)pyrimidin-2-amine CAS No. 913322-47-1

4-(3-Chlorophenyl)pyrimidin-2-amine

Cat. No. B1455245
M. Wt: 205.64 g/mol
InChI Key: VKXBPDWBNXTLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Chlorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H8ClN3 . It has a molecular weight of 205.65 .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)pyrimidin-2-amine” consists of a pyrimidine ring attached to a 3-chlorophenyl group . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Its InChI Code is 1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H, (H2,12,13,14) .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Techniques : A variety of synthesis methods for related pyrimidine derivatives have been developed. For instance, a series of 2-substituted 3-(4-chlorophenyl)-pyrimidine derivatives were synthesized via an aza-Wittig reaction, showcasing a method for producing similar chlorophenyl pyrimidine compounds (Liu, He, & Ding, 2007).

  • Crystal Structures : The crystal structure of N-(4-chlorophenyl)-pyrimidine derivatives has been studied, revealing how molecules form inversion dimers via hydrogen bonds, providing insights into the structural properties of similar compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Quantum Chemical Characterization

  • Hydrogen Bonding Sites : Quantum chemical methods have been used to characterize hydrogen bonding sites in pyrimidine compounds. This research helps in understanding the molecular interactions and bonding characteristics of pyrimidine derivatives, including 4-(3-Chlorophenyl)pyrimidin-2-amine (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Biological and Medicinal Applications

  • Anticancer Properties : Pyrimidine derivatives clubbed with other molecular groups have shown promising results in in vitro anticancer activity screenings. This suggests potential research avenues for 4-(3-Chlorophenyl)pyrimidin-2-amine in oncological studies (Rashid, Husain, Shaharyar, Mishra, Hussain, & Afzal, 2014).

  • Antihypertensive Activity : Similar pyrimidine derivatives have been evaluated for antihypertensive activity, indicating a potential area of research for 4-(3-Chlorophenyl)pyrimidin-2-amine in cardiovascular health (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Synthesis Methodologies

  • Microwave-Assisted Synthesis : Research has explored microwave-assisted synthesis methods for pyrimidine derivatives, providing efficient and high-yield production techniques that could be applicable to 4-(3-Chlorophenyl)pyrimidin-2-amine (Zong, Gu, Zhang, Jin, & Sun, 2018).

  • One-Pot Synthesis : One-pot synthesis methods for similar compounds have been developed, offering streamlined and efficient production approaches (Adib, Ghazvini, Soheilizad, Saeedi, Tajbakhsh, & Amanlou, 2015).

Safety And Hazards

The safety information for “4-(3-Chlorophenyl)pyrimidin-2-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(3-chlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXBPDWBNXTLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694984
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)pyrimidin-2-amine

CAS RN

913322-47-1
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Chlorophenyl)pyrimidin-2-amine

Citations

For This Compound
2
Citations
H Liao, Z Li - ChemistrySelect, 2023 - Wiley Online Library
An efficient method for the synthesis of 4‐arylpyrimidin‐2‐amines by the reactions of various aromatic aldehydes, guanidine and calcium carbide through one‐pot three‐component …
T Thatikonda, U Singh, S Ambala… - Organic & …, 2016 - pubs.rsc.org
Here, we report a metal-free cross-coupling reaction of diazines and related heteroarenes with organoboron species via C–H functionalization. The optimized conditions represent a …
Number of citations: 21 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.